molecular formula C32H24N8Na2O6S B13754367 Disodium 5-((4'-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate CAS No. 2586-58-5

Disodium 5-((4'-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate

Cat. No.: B13754367
CAS No.: 2586-58-5
M. Wt: 694.6 g/mol
InChI Key: LQLLXIYULIMXDU-UHFFFAOYSA-L
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Description

Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate is a complex azo dye compound. It is known for its vibrant color properties and is widely used in various industrial applications, particularly in the textile industry. The compound’s structure includes multiple azo groups, which are responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate involves several steps:

    Diazotization: The process begins with the diazotization of 2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl. This involves treating the amine group with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate under alkaline conditions to form the azo dye.

    Salification: The final step involves the salification of the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the azo groups.

    Reduction: Amines derived from the reduction of azo groups.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate has several scientific research applications:

    Chemistry: Used as a pH indicator and in the study of azo dye chemistry.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical reactions. The azo groups can interact with biological molecules, leading to changes in their structure and function. The compound’s ability to bind to proteins and nucleic acids makes it useful in various biological applications.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]salicylate
  • Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]salicylate

Uniqueness

Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate is unique due to its multiple azo groups, which provide it with distinct chromophoric properties. Its ability to undergo various chemical reactions makes it versatile for different applications in research and industry.

Properties

CAS No.

2586-58-5

Molecular Formula

C32H24N8Na2O6S

Molecular Weight

694.6 g/mol

IUPAC Name

disodium;5-[[4-[4-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C32H26N8O6S.2Na/c1-18-16-27(39-36-23-10-13-25(14-11-23)47(44,45)46)30(34)31(29(18)33)40-37-22-8-4-20(5-9-22)19-2-6-21(7-3-19)35-38-24-12-15-28(41)26(17-24)32(42)43;;/h2-17,41H,33-34H2,1H3,(H,42,43)(H,44,45,46);;/q;2*+1/p-2

InChI Key

LQLLXIYULIMXDU-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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